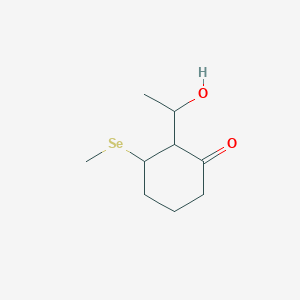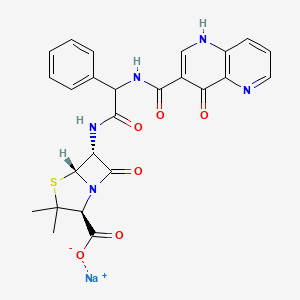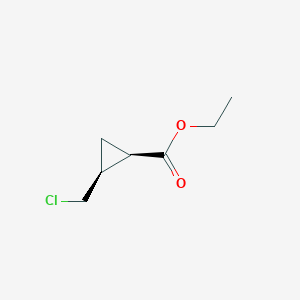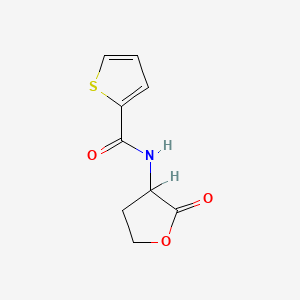
2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- is a chemical compound with a complex structure that includes both thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- typically involves the reaction of 2-thiophenecarboxylic acid with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxamide: A simpler analog without the furan ring.
N-(2-oxotetrahydro-3-furyl)-carboxamide: A compound with a similar structure but lacking the thiophene ring.
Uniqueness
2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- is unique due to the presence of both thiophene and furan rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77694-38-3 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
N-(2-oxooxolan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9NO3S/c11-8(7-2-1-5-14-7)10-6-3-4-13-9(6)12/h1-2,5-6H,3-4H2,(H,10,11) |
InChI Key |
OYCHNKSWYZRTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


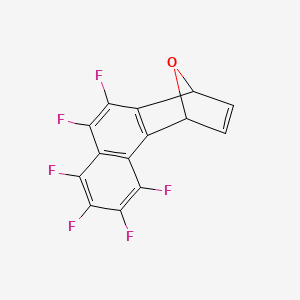
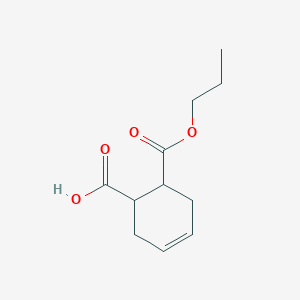
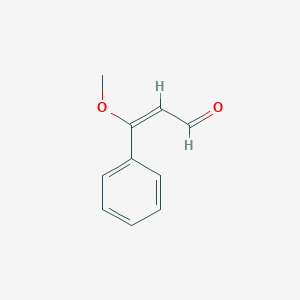
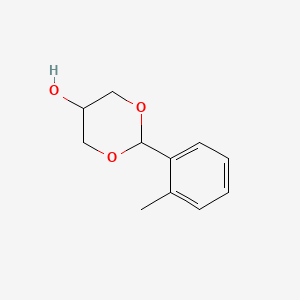

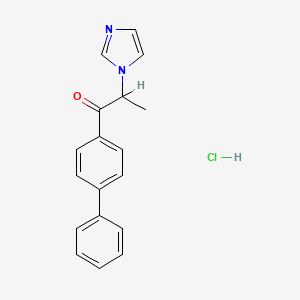
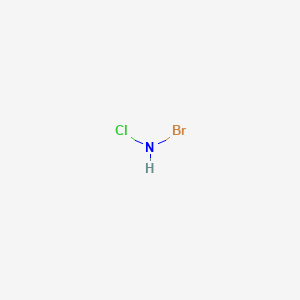
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
